molecular formula C18H22N2 B13941895 1,3-Diphenyl-2-propylimidazolidine CAS No. 55320-82-6

1,3-Diphenyl-2-propylimidazolidine

Cat. No.: B13941895
CAS No.: 55320-82-6
M. Wt: 266.4 g/mol
InChI Key: FTZQFBUICLZGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-2-propylimidazolidine is an organic compound with the molecular formula C18H22N2. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylurea with propylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored as a solvent-free and eco-friendly approach. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-propylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce a variety of substituted imidazolidine derivatives .

Scientific Research Applications

1,3-Diphenyl-2-propylimidazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-propylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-2-propylimidazolidine is unique due to its specific substitution pattern and the presence of a propyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

55320-82-6

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1,3-diphenyl-2-propylimidazolidine

InChI

InChI=1S/C18H22N2/c1-2-9-18-19(16-10-5-3-6-11-16)14-15-20(18)17-12-7-4-8-13-17/h3-8,10-13,18H,2,9,14-15H2,1H3

InChI Key

FTZQFBUICLZGLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.